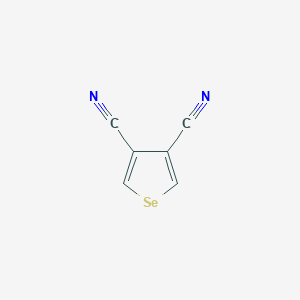

Selenophene-3,4-dicarbonitrile

Description

Properties

Molecular Formula |

C6H2N2Se |

|---|---|

Molecular Weight |

181.06g/mol |

IUPAC Name |

selenophene-3,4-dicarbonitrile |

InChI |

InChI=1S/C6H2N2Se/c7-1-5-3-9-4-6(5)2-8/h3-4H |

InChI Key |

RASCLJNNGUXJCV-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C[Se]1)C#N)C#N |

Canonical SMILES |

C1=C(C(=C[Se]1)C#N)C#N |

Origin of Product |

United States |

Synthesis Methodologies for Selenophene 3,4 Dicarbonitrile and Its Derivatives

Direct Synthesis Approaches to Selenophene-3,4-dicarbonitrile

While Selenophene-3,4-dicarbonitrile is a recognized chemical entity, literature detailing its direct, single-step synthesis is not abundant. chemicalbook.com The construction of dinitrile-substituted selenophenes often involves the chemical modification of a pre-formed selenophene (B38918) ring. smolecule.com For instance, a plausible route could involve the conversion of selenophene-3,4-dicarboxylic acid or its derivatives into the corresponding dinitrile. Another approach is the nucleophilic substitution of di-halogenated selenophenes with cyanide sources. For example, the synthesis of the isomeric Selenophene-2,5-dicarbonitrile can be accomplished through the functionalization of existing selenophene derivatives. smolecule.com

Cyclization Reactions for Selenophene Core Formation

Cyclization reactions represent a fundamental and widely employed strategy for constructing the selenophene core, offering pathways to a diverse array of substituted derivatives. nih.gov These methods typically involve the addition of a selenium-containing reagent to an appropriate acyclic precursor, followed by an intramolecular cyclization event. nih.govacs.org

A prominent method for forming substituted selenophene rings is the electrophilic cyclization of 1,3-diynes. mdpi.comnih.gov This approach involves a 5-endo-dig cyclization promoted by an electrophilic organoselenium species. mdpi.comnih.gov The reaction provides a transition-metal-free pathway to access functionalized selenophenes, including those with organochalcogen groups. mdpi.comrsc.org

The key to this cyclization is the in situ generation of a highly reactive electrophilic selenium species. rsc.orgrsc.org This is commonly achieved through the oxidative cleavage of the selenium-selenium bond in a diorganyl diselenide, such as dibutyl diselenide. mdpi.comrsc.orgrsc.org Oxone®, a stable and environmentally benign triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅) as its active component, is frequently used as the oxidant for this purpose. mdpi.comnih.govmdpi.commdpi.com The reaction between the diselenide and Oxone® generates the electrophilic selenium species that initiates the cyclization cascade by attacking the diyne substrate. mdpi.commdpi.com

The outcome of the electrophilic cyclization of 1,3-diynes is highly dependent on the specific reaction conditions, particularly the choice of solvent and the stoichiometry of the reagents. mdpi.comnih.gov This tunability allows for the selective synthesis of different classes of selenophene derivatives. mdpi.comnih.gov

For example, when the reaction is conducted using 4.0 equivalents of dibutyl diselenide in acetonitrile (B52724) at 80 °C, 3,4-bis(butylselanyl)selenophenes are produced in moderate to good yields (40–78%). mdpi.comnih.gov However, by reducing the amount of dibutyl diselenide to 3.0 equivalents and using an aliphatic alcohol as both the solvent and a nucleophile, the reaction selectively yields 3-(butylselanyl)-4-alkoxyselenophenes, with yields ranging from low to good (15–80%). mdpi.comnih.gov A separate protocol for synthesizing benzo[b]chalcogenophenes fused to selenophenes via a double cyclization of 1,3-diynyl chalcogen derivatives reports moderate to excellent yields (55–98%) with short reaction times of 0.5–3.0 hours. rsc.orgrsc.org

| Dibutyl Diselenide (Equivalents) | Solvent/Nucleophile | Temperature | Primary Product Type | Yield Range |

|---|---|---|---|---|

| 4.0 | Acetonitrile | 80 °C | 3,4-Bis(butylselanyl)selenophenes | 40-78% |

| 3.0 | Aliphatic Alcohols (e.g., Methanol, Ethanol) | Reflux | 3-(Butylselanyl)-4-alkoxyselenophenes | 15-80% |

An alternative one-pot synthesis of the selenophene ring involves the intramolecular cyclization of 1,3-dienyl bromides or 1,3-dienyl-gem-dibromides. nih.govmdpi.com This method utilizes potassium selenocyanate (B1200272) (KSeCN) as the selenium source. nih.govmdpi.comnih.gov The reaction proceeds via a nucleophilic substitution, where the selenium atom attacks an electrophilic carbon, followed by the cyclization step to form the selenophene ring. mdpi.comnih.gov This methodology has been shown to tolerate a variety of functional groups. nih.gov In a notable variation, using 1,3-dienyl-gem-dibromides as the substrate leads to the formation of selanyl (B1231334) selenophenes. nih.govmdpi.com

Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of selenophenes and their derivatives. mdpi.comsioc-journal.cn Various metals have been employed to facilitate the cyclization process, often under mild conditions. chim.it

Copper-Catalyzed Cyclization : Copper oxide nanoparticles (CuO NPs) have been successfully used as a catalyst for the one-pot synthesis of selenophenes from 1,3-dienyl bromides and KSeCN. nih.govmdpi.comnih.gov The reactions are typically performed in DMF at 110 °C. nih.govmdpi.com This approach is also effective for producing selanyl selenophenes from 1,3-dienyl-gem-dibromides. nih.govmdpi.com Additionally, copper-catalyzed C-Se coupling and cyclization reactions are employed to create more complex, fused heterotriacene systems containing selenophene rings. beilstein-journals.org

Iron-Catalyzed Cyclization : Iron(III) chloride (FeCl₃) can mediate the cyclization of substrates like 1,3-diynols with dibutyl diselenide. nih.gov This catalyst has also been used in the synthesis of 3,4-bis(butylselanyl)selenophenes from 1,3-diynes and dibutyl diselenide. nih.gov Furthermore, FeCl₃ promotes the tandem cyclization of 1,3-diynyl-chalcogen derivatives to form benzo[b]furan-fused selenophenes. rsc.org A cascade synthesis of selenophene-fused chromenes and dihydroquinolines from 1,3-diynyl propargyl aryl ethers or N-tosyl-anilines also utilizes FeCl₃. chim.it

Palladium-Catalyzed Reactions : Palladium catalysts are instrumental in multi-step syntheses that culminate in a selenophene ring. For example, a Sonogashira coupling reaction, catalyzed by a complex like Pd(PPh₃)₂Cl₂, can be used to construct a key intermediate, which then undergoes cyclization to form the final selenophene derivative. nih.gov Unactivated selenophenes can also be functionalized directly through palladium-catalyzed C-H bond activation. nih.govmdpi.com

Electrophilic Cyclization of 1,3-Diynes

Building Block Strategies and Functionalization

The introduction of functional groups onto the selenophene core is most effectively achieved by starting with halogenated precursors. Halogen atoms, typically bromine or iodine, serve as excellent leaving groups in a variety of transition-metal-catalyzed cross-coupling reactions. This approach allows for the programmed and regioselective construction of complex molecular architectures built upon the selenophene scaffold. Dihalogenated selenophenes, such as 3,4-dibromoselenophene (B8592926), are particularly valuable as they permit sequential or double functionalization to access symmetrically or asymmetrically substituted derivatives.

Palladium- and copper-catalyzed cross-coupling reactions represent the most powerful and widely used tools for the C-C, C-N, and C-CN bond formation on halogenated selenophenes. wikipedia.org These reactions exhibit broad functional group tolerance and often proceed with high yields and selectivity under relatively mild conditions. wikipedia.orgwikipedia.org The choice of coupling reaction dictates the type of functional group that can be introduced, enabling access to a diverse library of selenophene derivatives.

The Sonogashira coupling is a highly reliable method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. rsc.org This reaction, catalyzed by a combination of palladium and a copper(I) co-catalyst, is instrumental in synthesizing alkynyl-substituted selenophenes. synarchive.com These products are valuable intermediates for creating extended π-conjugated systems or for further chemical transformations. For instance, 3-iodoselenophene derivatives can be effectively coupled with various terminal acetylenes to yield the corresponding 3-alkynylselenophenes. organic-chemistry.org The reaction typically proceeds under mild conditions, often at room temperature, using a base such as an amine. synarchive.com

Table 1: Representative Sonogashira Coupling Reactions on Halogenated Selenophenes

| Haloselenophene Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Ref |

|---|---|---|---|---|---|---|

| 3-Iodoselenophene derivative | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 3-(Phenylethynyl)selenophene derivative | organic-chemistry.org |

| 4-Iodo-selenophene derivative | Terminal Acetylenes | Pd catalyst / Cu catalyst | Amine Base | Not Specified | 4-Alkynyl selenophenes | wikipedia.org |

The Ullmann condensation, a copper-promoted reaction, is a classic and robust method for coupling aryl halides with nucleophiles to form C-O, C-S, C-N, and C-CN bonds. wikipedia.orgorganic-chemistry.org Its most significant application in the context of the target molecule, Selenophene-3,4-dicarbonitrile, is the cyanation of a dihaloselenophene precursor. This specific transformation is known as the Rosenmund-von Braun reaction, which traditionally involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF or nitrobenzene. wikipedia.orgnih.gov Applying this method to 3,4-dibromoselenophene would be the most direct route to introduce the two nitrile groups and form Selenophene-3,4-dicarbonitrile.

Modern advancements have led to palladium-catalyzed cyanation methods that proceed under milder conditions and offer greater functional group tolerance. organic-chemistry.org These protocols often use less toxic and easier-to-handle cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). organic-chemistry.orgnih.gov Catalyst poisoning by the cyanide ion is a known challenge in these reactions, but strategies have been developed to mitigate this issue, leading to more reproducible and efficient syntheses. organic-chemistry.org

Table 2: General Conditions for Ullmann-type Cyanation of Haloselenophenes

| Reaction Type | Haloselenophene Substrate | Cyanide Source | Catalyst/Promoter | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|---|---|

| Rosenmund-von Braun | 3,4-Dihaloselenophene | CuCN (excess) | None (Copper-mediated) | Polar aprotic (e.g., DMF) | High Temperature (>150 °C) | Selenophene-3,4-dicarbonitrile | wikipedia.orgnih.gov |

| Palladium-Catalyzed | 3,4-Dihaloselenophene | Zn(CN)₂ | Pd(0) catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., dppf) | Polar aprotic (e.g., DMAc) | 80-120 °C | Selenophene-3,4-dicarbonitrile | organic-chemistry.orgorganic-chemistry.org |

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. beilstein-journals.org The reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. mdpi.com In the synthesis of selenophene derivatives, the Suzuki reaction is extensively used to couple halogenated selenophenes with various aryl- or heteroarylboronic acids. wikipedia.org This allows for the synthesis of 2,5-diaryl selenophenes and other substituted derivatives that are of interest for organic electronic materials. researchgate.net The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing byproducts. beilstein-journals.org

Table 3: Representative Suzuki Coupling Reactions on Halogenated Selenophenes

| Haloselenophene Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Ref |

|---|---|---|---|---|---|---|

| 3-Bromo-selenophene derivative | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ (aq) | Dioxane/Toluene | 3-Aryl-selenophene derivative | wikipedia.org |

| 4-Iodo-selenophene derivative | 4-Methoxyphenylboronic acid | Pd catalyst | Not Specified | Not Specified | 4-(4-Methoxyphenyl)-selenophene | wikipedia.org |

The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane), catalyzed by a palladium(0) complex. organic-chemistry.org This reaction is a powerful tool for creating sp²-sp² carbon-carbon bonds and shows remarkable tolerance to a wide array of functional groups. wikipedia.org It has been extensively used in the synthesis of conjugated polymers incorporating selenophene units. wikipedia.org By reacting a dihalogenated selenophene with a bis(stannyl) comonomer, or vice-versa, high molecular weight polymers with tailored electronic properties can be achieved through Stille polycondensation. organic-chemistry.org A key advantage is its robustness under neutral, mild conditions, although a significant drawback is the toxicity of the organotin reagents and byproducts.

Table 4: Representative Stille Coupling Reactions on Halogenated Selenophenes

| Haloselenophene Substrate | Coupling Partner | Catalyst System | Solvent | Conditions | Product Type | Ref |

|---|---|---|---|---|---|---|

| Dihaloselenophene | Organodistannane | Pd(0) complex (e.g., Pd(PPh₃)₄) | Toluene, DMF | 80-120 °C | Conjugated Polymer | wikipedia.orgorganic-chemistry.org |

| Haloselenophene | Organostannane | Pd(OAc)₂ / Dabco | Not Specified | Not Specified | Substituted Selenophene |

The Heck reaction (or Mizoroki-Heck reaction) is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. This methodology allows for the vinylation of halogenated selenophenes, yielding derivatives with substituted alkene functionalities. These products can serve as building blocks for more complex structures or polymers. While direct arylation via C-H activation has become a popular alternative, the classic Heck reaction remains a fundamental tool for functionalizing haloselenophenes, offering a reliable route to vinyl-substituted heterocycles. The reaction typically displays high trans selectivity in the resulting alkene product.

Table 5: General Heck-type Coupling Reactions on Halogenated Selenophenes

| Haloselenophene Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Ref |

|---|---|---|---|---|---|---|

| Aryl or Vinyl Halide | Activated Alkene | Pd(0) complex | Amine (e.g., Et₃N) | Polar aprotic (e.g., DMF) | Substituted Alkene | |

| 2-Bromoselenophene | Alkene | Pd(OAc)₂ / Ligand | K₂CO₃, KOAc | DMA, Dioxane | 2-Vinyl-selenophene derivative | organic-chemistry.orgresearchgate.net |

Palladium-Catalyzed C-H Bond Activation

Palladium-catalyzed C-H bond activation has become a powerful strategy for synthesizing functionalized selenophenes, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.combeilstein-journals.org This method allows for the direct formation of carbon-carbon or carbon-heteroatom bonds by activating otherwise inert C-H bonds. In recent years, unactivated selenophenes have been used as reagents in several synthetic transformations through palladium-catalyzed direct C-H bond activation. mdpi.com

The direct arylation of selenophenes with aryl halides is a key application of this methodology. For instance, the reactivity of bromoselenophenes in Pd-catalyzed direct heteroarylation has been investigated to produce heteroarylated selenophenes. beilstein-journals.org While these reactions often focus on the C2 and C5 positions of the selenophene ring due to their higher reactivity, the principles can be extended to the functionalization of C3 and C4 positions. beilstein-journals.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. Common catalysts include Palladium(II) acetate (B1210297) (Pd(OAc)₂) and ligands such as phosphines are often employed to facilitate the catalytic cycle. beilstein-journals.orgnih.gov

The general catalytic cycle for these reactions can involve various palladium oxidation states, including Pd(0)/Pd(II) and Pd(II)/Pd(IV) pathways. nih.govnih.gov In a typical Pd(II)/Pd(IV) cycle, a cyclopalladated intermediate is formed through ligand-directed C-H activation, which is then oxidized to a Pd(IV) species, followed by reductive elimination to form the desired product. nih.gov For the synthesis of specifically 3,4-disubstituted selenophenes, a precursor like 3,4-dibromoselenophene could theoretically undergo sequential or dual C-H activation/arylation reactions, although this is less common than C2/C5 functionalization.

Research has demonstrated the sequential transformation of selenophene into unsymmetrical 2,5-di(hetero)arylated derivatives in three steps, involving catalytic C2 heteroarylation, bromination, and subsequent catalytic C5 arylation. beilstein-journals.org This highlights the stepwise control achievable with Pd-catalyzed C-H activation, a principle applicable to the synthesis of complex derivatives. beilstein-journals.org

Table 1: Representative Conditions for Palladium-Catalyzed C-H Activation on Selenophene Derivatives

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Citation |

|---|---|---|---|---|---|---|---|

| 2-Bromoselenophene | 2-Methylthiazole | Pd(OAc)₂ | KOAc | DMA | 90 | 80 | beilstein-journals.org |

| 2,5-Dibromoselenophene | 2-Methylthiazole | Pd(OAc)₂ | KOAc | DMA | 150 | 91 | beilstein-journals.org |

| Selenophene | Aryl Bromides | Pd(OAc)₂ | K₂CO₃ | DMA | 130 | Good | beilstein-journals.org |

Advanced Synthetic Techniques

Modern synthetic chemistry has embraced techniques that accelerate reaction rates, improve yields, and align with the principles of green chemistry. Microwave-assisted synthesis and mechanochemistry represent two such significant advancements. rsc.orgnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for assembling complex molecules, including heterocycles like selenophenes. rsc.orgijpsjournal.com This technique utilizes microwave irradiation to heat reactions, which often leads to dramatic reductions in reaction times, increased product yields, and milder reaction conditions compared to conventional heating methods. ijpsjournal.comrsc.org The efficiency of microwave heating stems from its ability to directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

The application of microwave technology is particularly beneficial for multi-component reactions and cyclization processes used in the formation of heterocyclic rings. rsc.orgmdpi.com For the synthesis of selenophene derivatives, microwave irradiation can be applied to various reaction types, including cyclization and cross-coupling steps. For example, a microwave-assisted, solvent-free synthesis of 3,4,6-triarylpyridazines has been achieved with high yields in just a few minutes, demonstrating the potential of this technology for rapid heterocycle synthesis. mdpi.com Similarly, the synthesis of 2-aryltetrahydro-1,3-thiazepines was successfully achieved via a microwave-assisted ring closure, highlighting its utility in forming seven-membered rings. beilstein-journals.org

While specific literature on the microwave-assisted synthesis of Selenophene-3,4-dicarbonitrile is not abundant, the principles are broadly applicable. A hypothetical microwave-assisted approach could involve the cyclization of a suitable acyclic precursor containing the required carbon framework and nitrile groups, potentially catalyzed by a metal complex. The benefits would likely include a significant reduction in the long reaction times often associated with traditional heterocyclic synthesis.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Citation |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridine Synthesis | 8 - 10 hours | 10 - 15 minutes | Higher Yields | mdpi.com |

| 5-Aminopyrazolone Synthesis | 4 hours | 2 minutes | ~8% increase | ijpsjournal.com |

| 1,3,4-Oxadiazole Synthesis | 6 - 8 hours | 3 - 4 minutes | Significant | nih.gov |

Mechanochemical Synthesis

Mechanochemistry is a solvent-free or low-solvent technique that uses mechanical force—typically through ball milling or grinding—to induce chemical reactions. nih.govthieme-connect.de This approach is a cornerstone of green chemistry, as it drastically reduces or eliminates the need for bulk solvents, thereby minimizing chemical waste. nih.govthieme-connect.de Mechanochemical reactions are conducted in the solid state, where the transfer of mechanical energy can activate chemical bonds and promote reactions that may be difficult to achieve in solution. cnr.it

The synthesis of organic molecules, including heterocycles, via mechanochemistry is a rapidly developing field. beilstein-journals.org It has been successfully applied to a variety of transformations, including C-C bond formation, C-H functionalization, and the synthesis of organochalcogenides. thieme-connect.debeilstein-journals.org For example, rhodium(III)-catalyzed C-H bond functionalization has been demonstrated under mechanochemical conditions at room temperature. beilstein-journals.org Furthermore, the direct chalcogenation of various arenes using diaryl disulfides and diselenides has been achieved under solvent-free mechanochemical conditions, yielding a diverse array of products. thieme-connect.de

Although specific examples detailing the mechanochemical synthesis of Selenophene-3,4-dicarbonitrile are scarce, the underlying principles are highly relevant. A potential mechanochemical route could involve milling a mixture of precursor powders with a suitable selenium source and a catalyst. The high local temperatures and pressures generated at the point of impact between milling balls can drive solid-state reactions that are often impossible with conventional techniques. cnr.it This method offers high reaction yields (often >90%) and is cost-effective and scalable. cnr.itntu.edu.sg

Regioselectivity in Selenophene Ring Formation

Regioselectivity, the control over the orientation of substituents in a chemical reaction, is a critical aspect of synthesizing specifically substituted heterocycles like Selenophene-3,4-dicarbonitrile. The formation of the selenophene ring from acyclic precursors can often lead to multiple isomers, making regiocontrol essential for obtaining the desired product.

Several synthetic strategies have been developed to achieve high regioselectivity in selenophene synthesis. One common approach is the electrophilic cyclization of (Z)-selenoenynes. mdpi.com The regioselectivity of this reaction can be influenced by the choice of the electrophile and the reaction conditions. mdpi.com For instance, an iodine-mediated 5-endo-dig electrophilic cyclization of selenoenynes has been shown to produce 3-iodo-selenophenes with high regioselectivity. rsc.org The mechanism involves the formation of an iodonium (B1229267) intermediate, followed by an intramolecular nucleophilic attack by the selenium atom onto the alkyne. rsc.org

Another powerful method is the [2+2+1] cyclization of terminal alkynes with elemental selenium. A copper-catalyzed version of this reaction has been developed for the synthesis of 2,5-disubstituted selenophenes with excellent regioselectivity. rsc.org The proposed mechanism involves a Glaser coupling of two alkyne molecules, followed by the insertion of H₂Se and subsequent cyclization. rsc.org By carefully selecting the starting materials and catalyst system, it is possible to direct the formation of specific regioisomers. For the synthesis of 3,4-disubstituted selenophenes, a different cyclization strategy, such as the reaction between 1,3-diynes and a selenium source, is often employed. The substituents on the 1,3-diyne play a crucial role in directing the cyclization to yield the desired 3,4-disubstituted product. mdpi.com The electronic properties of the substituents can stabilize key intermediates, thereby favoring one regioisomeric outcome over another. mdpi.com

Chemical Reactivity and Transformation Mechanisms of Selenophene 3,4 Dicarbonitrile

Electrophilic Substitution Reactions on the Selenophene (B38918) Ring

Five-membered heterocyclic compounds like selenophene readily undergo electrophilic substitution reactions. uobasrah.edu.iq The general mechanism for these reactions involves three primary steps: the generation of an electrophile, the formation of a carbocation intermediate (arenium ion), and the removal of a proton from this intermediate to restore aromaticity. rahacollege.co.inbyjus.com The initial attack by the electrophile on the π-electron system of the aromatic ring is typically the slow, rate-determining step due to the temporary loss of aromatic stabilization. rahacollege.co.in The subsequent deprotonation is a fast process that regenerates the stable aromatic system. rahacollege.co.in

While selenophenes are generally more reactive towards electrophiles than benzene, the presence of electron-withdrawing substituents, such as the two nitrile groups in selenophene-3,4-dicarbonitrile, deactivates the ring towards electrophilic attack. uobasrah.edu.iq Specifically, an electron-withdrawing group at the 3-position directs incoming electrophiles to the 5-position. uobasrah.edu.iq

Common electrophilic substitution reactions include:

Nitration: This involves the introduction of a nitro group (–NO2) onto the aromatic ring. byjus.com

Halogenation: This is the substitution of a hydrogen atom with a halogen (e.g., chlorine, bromine, iodine). byjus.com

Sulfonation: This reaction introduces a sulfonic acid group (–SO3H) and is noted to be reversible. rahacollege.co.inbyjus.com

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, using a Lewis acid catalyst. rahacollege.co.inbyjus.com

Reactions Involving Dinitrile Functionalities

The dinitrile groups at the 3 and 4 positions of the selenophene ring are key sites for chemical transformations. These electron-withdrawing cyano groups can participate in various reactions, including nucleophilic additions and cycloadditions.

One notable reaction is the [3+2] cycloaddition between 2-pyridylselenyl halides and isocyanates, which provides a pathway to synthesize 3-oxo-1,2,4-selenodiazolium scaffolds. researchgate.net The dinitrile functionalities can also be involved in condensation reactions. For instance, condensation with 1,2-phenylenediamine can lead to the formation of quinoxaline-fused systems. scribd.com

Cycloaddition Reactions

Selenophene-3,4-dicarbonitrile can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. conicet.gov.arlibretexts.org In these reactions, a conjugated diene reacts with a dienophile (the selenophene derivative) to form a cyclic adduct. kharagpurcollege.ac.in The reaction is concerted, meaning all bond-making and bond-breaking occurs in a single step through a cyclic transition state. libretexts.org

Theoretical studies using density functional theory (DFT) have been employed to investigate the mechanism, stereoselectivity, and regioselectivity of [4+2] cycloaddition reactions involving selenophene and its derivatives. koyauniversity.org For the reaction of selenophene with trifluoroethylene, calculations indicate a concerted mechanism, with the exo adduct being both thermodynamically and kinetically favored over the endo adduct. koyauniversity.org

The presence of electron-withdrawing groups, like the dinitrile groups, on the dienophile generally enhances the reactivity in Diels-Alder reactions. These reactions can be used to construct more complex fused ring systems.

Oxidation Reactions and Selenophene 1,1-Dioxide Formation

The selenium atom in the selenophene ring can be oxidized to form selenophene-1-oxides and selenophene-1,1-dioxides. researchgate.net Oxidation of 1,2-dichalcogenins, including 1,2-diselenins, can yield the corresponding 1-oxides, and with excess oxidant, 1,1-dioxides can be formed. researchgate.net The oxidation state of the selenium atom significantly influences the electronic properties and reactivity of the molecule. For instance, thieno[3,4-b]thiophene (B1596311) can be oxidized to its 1-oxide and 1,1-dioxide forms. core.ac.uk

Fundamental Reaction Mechanisms and Kinetic Studies

Understanding the fundamental mechanisms and kinetics of reactions involving selenophene-3,4-dicarbonitrile is crucial for controlling reaction outcomes and optimizing synthesis.

Rate-Determining Steps in Selenophene-Based Reactions

In electrophilic aromatic substitution, the initial attack of the electrophile on the selenophene ring is typically the RDS. rahacollege.co.in For addition-elimination reactions, the initial nucleophilic addition to a carbonyl group is often rate-determining. saskoer.ca Kinetic studies, including the comparison of experimental rate laws with those predicted from proposed mechanisms, are critical for identifying the RDS. tutorchase.com

Intermediate Identification and Characterization

The identification and characterization of reaction intermediates are key to elucidating reaction mechanisms. In electrophilic substitution on selenophene, a resonance-stabilized carbocation, known as an arenium ion, is a key intermediate. byjus.com In other reactions, such as those involving the formation of fused heterocyclic systems, various cyclic intermediates can be formed.

For example, in the synthesis of 3,4-bis(butylselanyl)selenophenes, a proposed mechanism involves the formation of a seleniranium intermediate. mdpi.com Similarly, the synthesis of 3-iodoselenophenes via electrophilic cyclization proceeds through an iodonium (B1229267) intermediate. rsc.org The characterization of such intermediates can be achieved through spectroscopic techniques and computational modeling.

Theoretical and Computational Investigations of Selenophene 3,4 Dicarbonitrile

Electronic Structure Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. abinit.org It has become a standard and effective tool in quantum chemistry for evaluating molecular structures, analyzing spectra, and understanding the nature of chemical reactions. ijarset.com The theory is based on the Hohenberg-Kohn theorems, which state that all properties of a system in its ground state are uniquely determined by its electron density. abinit.org

In the context of selenophene (B38918) derivatives, DFT is widely applied to calculate optimized geometries, electronic properties, and vibrational frequencies. cnr.itnih.gov For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been successfully used to study the structural and electronic properties of various functionalized molecules, showing good agreement with experimental data where available. acs.org By applying DFT, researchers can model how the introduction of strong electron-withdrawing cyano groups onto the selenophene ring impacts its planarity, bond lengths, and electronic energy levels, which are critical for its potential applications in materials science. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. acs.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter. researchgate.net A small HOMO-LUMO gap generally signifies high chemical reactivity, low kinetic stability, and higher polarizability. ijarset.com In contrast, a large gap indicates high stability. researchgate.net This gap is crucial in the field of organic electronics, as it relates to the energy required for electronic excitation and influences the material's optical and electronic properties. nih.gov

For selenophene-based molecules, the HOMO-LUMO gap can be tuned by chemical modification. The selenium atom tends to raise the HOMO energy level due to its electron-donating character compared to sulfur, while strong electron-withdrawing substituents like the dicarbonitrile groups significantly lower the LUMO energy. nih.govsmolecule.com This combined effect is expected to result in a relatively narrow HOMO-LUMO gap for Selenophene-3,4-dicarbonitrile, making it a candidate for charge-transfer materials. smolecule.com

Table 1: Illustrative FMO Data for a Related Selenophene-based Acceptor Molecule

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Reference Molecule (R) | -5.603 | -3.571 | 2.032 |

| Designed Molecule (YA1) | -6.017 | -4.093 | 1.924 |

| Designed Molecule (YA2) | -5.794 | -3.845 | 1.949 |

This table presents DFT-calculated FMO energies for a reference acceptor molecule (R) and derivatives (YA1, YA2) to illustrate the effect of structural modifications on electronic properties. Data sourced from a study on "Y-Series"-based acceptors. acs.org

The electron-accepting or electron-donating nature of a molecule is determined by its electronic structure, particularly the energies of its frontier orbitals. The selenophene ring itself possesses electron-donating characteristics, which are enhanced compared to its thiophene (B33073) analog due to the greater polarizability and looser electron cloud of the selenium atom. nih.govrsc.org

Global reactivity descriptors derived from DFT, such as electronegativity (χ) and chemical potential (μ), provide quantitative measures of a molecule's reactivity. ijarset.com The chemical potential, defined as the first derivative of the energy with respect to the number of electrons, measures the tendency of electrons to escape from a system. chalmers.sefrontiersin.org It is directly related to electronegativity (μ = -χ).

Within the framework of conceptual DFT, these properties can be approximated using the energies of the frontier orbitals:

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2

Electronegativity (χ): χ ≈ -(EHOMO + ELUMO) / 2

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2

A high electronegativity value indicates a strong ability to accept electrons. ijarset.com Given that Selenophene-3,4-dicarbonitrile is expected to have low-lying HOMO and LUMO energies due to the electron-withdrawing nitrile groups, it would possess a high electronegativity and thus be a good electrophile. ijarset.com Chemical hardness (η) measures the resistance to a change in electron distribution and is equal to half the HOMO-LUMO gap. nih.gov A "soft" molecule has a small gap and is more reactive, while a "hard" molecule has a large gap and is more stable. ijarset.com

Table 2: Global Reactivity Descriptors and Their FMO-Based Formulas

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom/molecule to attract electrons. nih.gov |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons from a system. chalmers.se |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. nih.gov |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides indispensable tools for studying the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and the transition states that connect them. escholarship.org This approach is particularly valuable for processes involving short-lived or unstable species that are difficult to observe experimentally. mdpi.com For a molecule like Selenophene-3,4-dicarbonitrile, computational studies can predict its behavior in polymerization reactions, cycloadditions, or nucleophilic substitutions, guiding synthetic efforts. nih.govresearchgate.net

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to proceed. escholarship.org Locating and characterizing the geometry and energy of a transition state is a primary goal of computational reaction mechanism studies. The energy of the transition state relative to the reactants determines the activation energy, which governs the reaction rate.

DFT calculations are frequently used to locate transition states for various organic reactions. cnr.itresearchgate.net For Selenophene-3,4-dicarbonitrile, TS analysis could be used to understand its reactivity in Diels-Alder reactions, where it could potentially act as a dienophile. Computational analysis would reveal the activation barriers for different reaction pathways, explaining regioselectivity and stereoselectivity. researchgate.net Such studies provide a detailed, atomistic understanding of how bond-breaking and bond-forming processes occur, offering predictive power for designing more efficient chemical syntheses. escholarship.org

Energetics of Reaction Pathways

For a molecule like Selenophene-3,4-dicarbonitrile, computational methods such as Density Functional Theory (DFT) are employed to model potential reaction pathways. scienceintheclassroom.org These calculations can determine the Gibbs free energies of reaction (∆Gr) and enthalpies of reaction (∆Hr) to predict product yields and reaction feasibility. researchgate.net For instance, in reactions such as electrophilic aromatic substitution or cycloaddition, DFT calculations would elucidate the structure of the transition states and the energy required to reach them. While specific energetic data for reactions involving Selenophene-3,4-dicarbonitrile are not detailed in the available literature, the table below illustrates the typical parameters that are calculated.

Table 1: Illustrative Energetic Parameters for a Hypothetical Reaction Pathway This table provides a conceptual example of data obtained from computational studies on reaction energetics.

| Reaction Step | Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Reactants (Selenophene-3,4-dicarbonitrile + Reagent) | 0.0 | 0.0 |

| 2 | Transition State 1 | +25.0 | +26.5 |

| 3 | Intermediate | +5.0 | +4.5 |

| 4 | Transition State 2 | +15.0 | +16.0 |

| 5 | Products | -10.0 | -11.5 |

Solvent Effects on Reaction Profiles

The solvent in which a reaction occurs can profoundly influence its kinetics, thermodynamics, and mechanism. nih.gov These solvent effects can be broadly categorized as general, arising from the solvent acting as a dielectric continuum, and specific, involving direct interactions like hydrogen bonding between solvent and solute molecules. nih.gov Computational models can simulate these effects by using either implicit solvent models (treating the solvent as a continuum) or explicit models where individual solvent molecules are included.

Table 2: Hypothetical Influence of Solvent Polarity on Reaction Rate This table illustrates the conceptual impact of different solvents on the rate of a reaction involving a polar intermediate.

| Solvent | Dielectric Constant (ε) | Relative Reaction Rate | Expected Effect on Polar Intermediate |

| Hexane | 1.9 | 1 (Reference) | Minimal stabilization |

| Dichloromethane | 9.1 | ~50 | Moderate stabilization |

| Acetone | 21.0 | ~1,000 | Strong stabilization |

| Water | 80.1 | ~10,000 | Very strong stabilization |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements of a molecule and their relative energies. bigchem.eu For a largely planar and rigid molecule like Selenophene-3,4-dicarbonitrile, the conformational landscape is relatively simple. However, subtle motions like out-of-plane ring puckering or nitrile group vibrations are important for its dynamics.

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. researchgate.netlongdom.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions. researchgate.netconicet.gov.ar These simulations, often employing force fields like AMBER or CHARMM, can reveal how Selenophene-3,4-dicarbonitrile interacts with solvent molecules or organizes itself in the condensed phase. bigchem.eunih.gov MD simulations are crucial for understanding how the molecule's dynamic behavior influences its function, for example, in the context of ligand binding or self-assembly. longdom.orgnih.gov

Intermolecular Interactions and Supramolecular Assembly

Supramolecular assembly is the process by which molecules organize into larger, well-defined structures through non-covalent intermolecular forces. nih.govwiley.com These interactions, though weaker than covalent bonds, are highly directional and collectively determine the structure and properties of materials in the condensed phase. mpg.de For Selenophene-3,4-dicarbonitrile, the key interactions driving self-assembly are chalcogen bonds, hydrogen bonds, and dispersion forces. nih.govresearchgate.net

Chalcogen Bonding (ChB) Studies

A chalcogen bond (ChB) is a non-covalent interaction where a Group 16 element (O, S, Se, Te) acts as an electrophilic (electron-poor) site and interacts with a nucleophilic (electron-rich) region in another molecule. researchgate.netpolimi.it The strength of the ChB increases with the polarizability of the chalcogen atom (Te > Se > S > O) and the presence of electron-withdrawing groups attached to it. mdpi.com

In Selenophene-3,4-dicarbonitrile, the two electron-withdrawing nitrile groups enhance the electrophilic character of the selenium atom. This creates a region of positive electrostatic potential, known as a σ-hole, on the selenium atom, making it an effective ChB donor. mdpi.comu-tokyo.ac.jp Computational studies, such as Quantum Theory of Atoms-in-Molecules (QTAIM) and molecular electrostatic potential (MEP) surface analysis, are used to characterize and quantify these interactions. researchgate.net Selenophene-3,4-dicarbonitrile can thus form directional ChBs with Lewis bases, such as anions or the lone pairs on nitrogen or oxygen atoms, which play a crucial role in crystal engineering and the design of supramolecular materials. u-tokyo.ac.jpresearchgate.net

Hydrogen Bonding Networks

Hydrogen bonds are strong, directional intermolecular attractions between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O, or F) and another nearby electronegative atom. libretexts.orglibretexts.org While Selenophene-3,4-dicarbonitrile does not have hydrogen atoms capable of acting as strong H-bond donors, the nitrogen atoms of the two nitrile groups are effective hydrogen bond acceptors.

These nitrogen atoms can interact with H-bond donors from other molecules (e.g., water, alcohols, or C-H donors) to form extensive hydrogen-bonded networks. umanitoba.caresearchgate.net The geometry and strength of these networks are critical in determining the crystal packing and supramolecular topology. researchgate.net Graph-set analysis is often used to describe the patterns and motifs within these hydrogen-bonded structures. researchgate.net The formation of cooperative hydrogen bonding networks, where the primary interaction is strengthened by the presence of secondary interactions, can provide significant stabilization to the resulting assembly. umanitoba.ca

Dispersion Forces in Condensed Phases

Dispersion forces, also known as London dispersion forces, are attractive forces present in all condensed phases. ucalgary.caopenstax.org They arise from temporary fluctuations in electron distribution that create instantaneous dipoles, which in turn induce dipoles in neighboring molecules. openstax.orgucmerced.edu The strength of these forces increases with molecular size, surface area, and polarizability. libretexts.orgucalgary.ca

For a planar, aromatic molecule like Selenophene-3,4-dicarbonitrile, dispersion forces are particularly important. They are the primary driver for π-π stacking interactions, where the aromatic rings of adjacent molecules stack on top of each other. nih.gov This stacking is a key feature in the supramolecular assembly of many conjugated organic materials. researchgate.net The shape of the molecule influences the efficiency of this packing; for instance, elongated molecules often exhibit stronger dispersion forces than more compact isomers due to a larger available surface area for intermolecular contact. ucalgary.ca These seemingly weak forces are collectively responsible for the stability of the condensed-phase structures. researchgate.net

Table 3: Summary of Intermolecular Interactions in Selenophene-3,4-dicarbonitrile

| Interaction Type | Donor/Electrophile | Acceptor/Nucleophile | Role in Supramolecular Assembly |

| Chalcogen Bonding | Selenium atom (σ-hole) | Lewis bases (e.g., N, O, anions) | Directs crystal packing, forms linear assemblies. |

| Hydrogen Bonding | External H-bond donors (e.g., C-H, O-H) | Nitrile Nitrogen atoms | Creates 2D or 3D networks, stabilizes crystal lattice. |

| Dispersion Forces (π-π stacking) | Selenophene π-system | Adjacent Selenophene π-system | Promotes face-to-face stacking, crucial for charge transport in organic electronics. |

Spectroscopic and Advanced Analytical Techniques for Characterization of Selenophene 3,4 Dicarbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For selenophene (B38918) derivatives, both proton (¹H) and carbon-13 (¹³C) NMR provide foundational data, while selenium-77 (B1247304) (⁷⁷Se) NMR offers direct insight into the selenium environment.

¹H NMR and ¹³C NMR Investigations

The ¹H and ¹³C NMR spectra of selenophene-3,4-dicarbonitrile and its derivatives are instrumental in confirming their molecular framework. In a related compound, 2,5-dibromotellurophene, the two equivalent protons on the tellurophene (B1218086) ring appear as a singlet at 7.34 ppm in the ¹H NMR spectrum. rsc.org The corresponding carbon atoms resonate at 140.23 ppm and 109.75 ppm in the ¹³C NMR spectrum. rsc.org For selenophene derivatives, similar characteristic shifts are observed, which are crucial for verifying the successful synthesis and purity of the compounds. rsc.org The chemical shifts are typically reported in parts per million (ppm) relative to a standard, often the residual solvent signal. rsc.org

Detailed two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can further elucidate the connectivity between protons and carbons, providing unambiguous structural assignments.

Table 1: Representative NMR Data for a Substituted Selenophene Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 8.13 | s | Selenophene ring proton |

| ¹³C | 141.3 | s | Quaternary selenophene carbon |

| ¹³C | 135.8 | s | Quaternary selenophene carbon |

| ¹³C | 131.0 | s | Quaternary selenophene carbon |

| ¹³C | 116.9 | s | Nitrile carbon |

| ¹³C | 114.6 | s | Nitrile carbon |

Note: Data is illustrative and based on typical values for similar structures. Actual values for selenophene-3,4-dicarbonitrile may vary.

⁷⁷Se Solid-State NMR Spectroscopy: Chemical Shift Tensor Analysis

Solid-state ⁷⁷Se NMR spectroscopy is a powerful tool for probing the local environment of selenium atoms in crystalline materials. northwestern.edu This technique is particularly valuable as it can provide information about the anisotropy of the chemical shift, which is averaged out in solution-state NMR. northwestern.edu The chemical shift tensor is described by three principal components (δ₁₁, δ₂₂, and δ₃₃), which provide detailed information about the electronic distribution around the selenium nucleus.

For organoselenium compounds, the ⁷⁷Se chemical shifts are highly sensitive to the local bonding geometry, including torsional angles. researchgate.net This sensitivity makes ⁷⁷Se NMR a precise probe for conformational analysis in the solid state. researchgate.net The isotropic chemical shift (δiso), which is the average of the principal components, for selenophenes typically falls within a specific range, distinguishing them from other selenium-containing functional groups. organicchemistrydata.org The large chemical shift range of ⁷⁷Se NMR allows for the resolution of distinct selenium sites within a crystal lattice. northwestern.eduhuji.ac.il

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For selenophene-3,4-dicarbonitrile, high-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to confirm the molecular formula. rsc.org The isotopic pattern of selenium, with its several naturally occurring isotopes, provides a characteristic signature in the mass spectrum, aiding in the identification of selenium-containing fragments. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions for analysis. rsc.orgcardiff.ac.uk

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. masterorganicchemistry.com For selenophene-3,4-dicarbonitrile, the most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the C≡N (nitrile) stretch, which typically appears in the range of 2220-2260 cm⁻¹. spectroscopyonline.com The presence of this band is a key indicator of the dicarbonitrile functionality. Other characteristic bands include those for C-H stretching and C=C stretching of the selenophene ring. libretexts.org The IR spectrum of a related compound, 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile, shows strong C≡N stretching peaks at 2236 and 2234 cm⁻¹. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for Selenophene-3,4-dicarbonitrile

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C≡N | Stretch | 2220 - 2240 | Strong, Sharp |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C=C (aromatic) | Stretch | 1400 - 1600 | Medium to Weak |

| Selenophene Ring | Ring Vibrations | Various | Medium to Weak |

Electronic Spectroscopy (UV-Visible, Photoelectron Spectroscopy)

Electronic spectroscopy provides insights into the electronic transitions and energy levels within a molecule.

UV-Visible Spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. uomustansiriyah.edu.iq The conjugation present in the selenophene ring and nitrile groups gives rise to characteristic absorption bands. uomustansiriyah.edu.iq The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. uomustansiriyah.edu.iq The electronic properties of selenophene-3,4-dicarbonitrile can be compared to its thiophene (B33073) and furan (B31954) analogues to understand the effect of the heteroatom on the electronic structure.

Photoelectron Spectroscopy (PES) provides more direct information about the energies of molecular orbitals by measuring the kinetic energy of electrons ejected from a molecule upon ionization by high-energy radiation. libretexts.org The He I photoelectron spectra can be used to determine the ionization energies of the valence orbitals. researchgate.net These experimental ionization energies can be correlated with theoretical calculations, such as those from Density Functional Theory (DFT), to assign the observed bands to specific molecular orbitals. researchgate.netrsc.org This technique is crucial for understanding the electronic structure and bonding in detail. libretexts.org

X-ray Diffraction and Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. hawaii.edu This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. The analysis of the crystal structure of selenophene-3,4-dicarbonitrile would reveal the planarity of the selenophene ring, the geometry of the dinitrile substituents, and how the molecules pack in the solid state. hawaii.edu The resulting structural data, including unit cell dimensions and space group, are essential for understanding the material's properties and for computational modeling. mdpi.com The structure of a related compound was confirmed by X-ray crystallography, highlighting the importance of this technique. researchgate.net

Analysis of Selenophene-3,4-dicarbonitrile: Information Not Available in Publicly Accessible Records

A thorough investigation to gather data for an article on the chemical compound Selenophene-3,4-dicarbonitrile has concluded that the specific information required for the outlined sections is not available in the public domain through standard scientific database searches.

The intended article was to focus on the "," with a specific emphasis on two key areas:

Correlation of Spectroscopic Data with Crystal Packing

Despite extensive searches of chemical and crystallographic databases and the scientific literature, no publications containing the single-crystal X-ray diffraction data for either Selenophene-3,4-dicarbonitrile or any of its cocrystals could be located. This foundational data, including unit cell parameters, space group, and atomic coordinates, is essential for any detailed discussion of its crystal structure.

Furthermore, the investigation could not uncover any studies that correlate the compound's spectroscopic data (such as IR, Raman, or NMR) with its solid-state packing arrangement. Such an analysis depends on the prior determination of the crystal structure.

While general information on the synthesis and properties of related selenophene compounds and the techniques of X-ray crystallography and spectroscopy are widely available, the specific, detailed research findings required to populate the requested article sections for Selenophene-3,4-dicarbonitrile have not been published or made publicly accessible. Therefore, the generation of a scientifically accurate article adhering to the specified outline is not possible at this time.

Applications of Selenophene 3,4 Dicarbonitrile in Advanced Materials Science

Polymer Chemistry and Conjugated Systems

Selenophene-Containing Copolymers

The development of donor-acceptor (D-A) copolymers has been a successful strategy for creating low band gap semiconducting polymers. bilkent.edu.tr Selenophene (B38918) units are frequently incorporated into these copolymer backbones to enhance their electronic and optical properties.

Diketopyrrolopyrrole (DPP) Copolymers: Copolymers alternating electron-rich donor units with electron-deficient acceptor units like diketopyrrolopyrrole (DPP) have shown exceptional performance in organic electronics. bilkent.edu.trresearchgate.net The introduction of selenophene into DPP-based polymers has been a key area of research. For instance, copolymers with alternating thiophene (B33073) DPP (TDPP) and selenophene DPP (SeDPP) units have been synthesized. bilkent.edu.trresearchgate.net The resulting polymers, such as PTDPPSeDPP-Hex and PTDPPSeDPP-TEG, which differ in their solubilizing side-chains (hexyl vs. triethylene glycol), demonstrate the influence of both the selenophene unit and the side-chain on the material's properties. bilkent.edu.trresearchgate.net Another example involves copolymerizing thiophene- or selenophene-flanked DPP with dithienothiophene, creating semi-crystalline polymers with promising ambipolar characteristics. heeneygroup.com The rationale behind incorporating selenophene is often to leverage its lower ionization potential compared to sulfur, which can favorably modulate the polymer's energy levels. researchgate.net

Thiophene Block Copolymers: Fully conjugated block copolymers, such as those containing blocks of poly(3-hexylselenophene) and poly(3-hexylthiophene) (P3HS-b-P3HT), have been investigated for their unique self-assembly properties and their performance in organic solar cells. nih.govacs.org These block copolymers can spontaneously form well-defined nanostructures, which is advantageous for creating stable and efficient device morphologies. nih.gov The morphology of these selenophene-thiophene block copolymers can be controlled by engineering the side chains, leading to different thin-film structures, from disordered fibrils to more organized lamellae-like formations. acs.org

Impact of Selenophene Inclusion on Polymer Electronic and Optoelectronic Properties

The substitution of sulfur with selenium in conjugated polymers has a marked effect on their electronic and optoelectronic properties, primarily through the reduction of the band gap and enhancement of charge transport.

Band Gap Reduction: A consistent finding across numerous studies is that the inclusion of selenophene in conjugated copolymers leads to a significant reduction in the material's band gap. researchgate.netheeneygroup.comresearchgate.netrsc.org This is attributed to a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) energy level, and in some cases, a destabilization or raising of the Highest Occupant Molecular Orbital (HOMO) energy level. heeneygroup.comresearchgate.netacs.org The larger size and greater polarizability of the selenium atom compared to sulfur facilitate stronger intermolecular interactions and extend the π-conjugation along the polymer backbone. researchgate.netacs.org This effect has been observed in various copolymer systems, including those based on diketopyrrolopyrrole and cyclopentadithiophene. heeneygroup.comrsc.orgacs.org The reduced band gap allows the polymer to absorb a broader range of the solar spectrum, which is particularly beneficial for photovoltaic applications. rsc.orgbohrium.com

Charge Transport: The incorporation of selenophene often leads to improved charge transport properties. Selenophene-containing polymers frequently exhibit higher charge carrier mobilities compared to their thiophene analogues. researchgate.netresearchgate.net This enhancement is often ascribed to stronger intermolecular Se-Se interactions, which facilitate more efficient charge hopping between polymer chains. bilkent.edu.trosti.gov For example, in DPP-based copolymers, the selenophene-containing variants have demonstrated ambipolar charge transport with high hole and electron mobilities. researchgate.netheeneygroup.comacs.org In some cases, hole mobilities as high as 0.23 cm² V⁻¹ s⁻¹ have been reported. heeneygroup.com The planarity of the polymer backbone, which can be improved by the inclusion of selenophene, also plays a crucial role in achieving high mobility. rsc.org However, it is noteworthy that simply increasing the size of the heteroatom is not always a guarantee of better charge transport, as the selenophene polymer has been shown to exhibit the highest mobility in a series of thiophene-, selenophene-, and tellurophene-vinylene copolymers. rsc.org

| Polymer System | Key Feature | Band Gap (eV) | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Reference |

|---|---|---|---|---|---|

| DPP-Dithienothiophene | Selenophene-flanked DPP | Reduced compared to thiophene analog | Up to 0.23 | Ambipolar | heeneygroup.com |

| DPP-Tetrathienoacene | Selenophene bridge | Reduced compared to thiophene analog | 7.9 x 10⁻⁴ | Not Reported | rsc.org |

| PTDPPSe-Si | Selenophene with siloxane side chains | Not Reported | 3.97 | 2.20 | acs.org |

| Benzodithiophene-Benzotriazole | Selenophene π-bridge | 1.47 | Not Reported | Not Reported | bohrium.com |

| Naphthobisthiadiazole-based | Selenophene incorporation | Not Reported | 0.36 | Not Reported | acs.org |

Supramolecular Materials and Crystal Engineering

The principles of supramolecular chemistry and crystal engineering, which focus on controlling the assembly of molecules through non-covalent interactions, are central to designing functional materials. d-nb.infonih.govrsc.orgdariobraga.itusherbrooke.ca Selenophene-3,4-dicarbonitrile and its derivatives are valuable building blocks in this context due to the directional nature of the interactions involving the selenium atom.

Design and Self-Assembly of Selenophene-3,4-dicarbonitrile Based Architectures

The design of supramolecular architectures relies on the predictable and directional nature of intermolecular forces to guide molecules into specific arrangements. dariobraga.it The selenium atom in selenophene derivatives, particularly when flanked by electron-withdrawing groups like nitriles, can act as a key interaction site. These interactions, including chalcogen bonds, drive the self-assembly of molecules into ordered structures such as one-dimensional chains or more complex networks. researchgate.net The resulting supramolecular structures can exhibit emergent properties that are not present in the individual molecules. rsc.org The ability to form these ordered assemblies is crucial for applications in materials science, such as in the development of organic semiconductors where charge transport is highly dependent on molecular packing. usherbrooke.ca

Role of Chalcogen Bonds in Material Design

Chalcogen bonding is a non-covalent interaction involving a Group 16 element (like sulfur, selenium, or tellurium) acting as an electrophilic region (a σ-hole) that interacts with a nucleophile. rsc.orgsamipubco.com This interaction is analogous to the more familiar hydrogen and halogen bonds. ed.ac.uk

Derivatives and Structural Analogs of Selenophene 3,4 Dicarbonitrile

Substituted Selenophene-3,4-dicarbonitrile Derivatives

The reactivity of the selenophene (B38918) ring allows for the introduction of various substituents, leading to a diverse class of derivatives. The synthesis of substituted selenophenes can be achieved through several methods, including electrophilic cyclization of functionalized precursors. For instance, the reaction of ketene (B1206846) dithioacetals with reagents like ethyl bromoacetate (B1195939) or chloroacetonitrile (B46850) in the presence of sodium selenide (B1212193) yields variously substituted selenophenes. researchgate.net One-pot procedures starting from β-chloroacroleins, sodium selenide, and bromonitromethane (B42901) have been developed for synthesizing substituted 3-amino-2-nitroselenophenes. researchgate.net

The functionalization of pre-existing selenophene rings is another common strategy. For example, a 3-benzyl-2,5-diarylselenophene can be brominated to introduce a bromine atom at the 4-position, creating a handle for further modifications via cross-coupling reactions like the Suzuki reaction. mdpi.com

While direct examples for a wide range of substituted selenophene-3,4-dicarbonitrile derivatives are specific, the general synthetic strategies for selenophenes are applicable. researchgate.netmdpi.comnih.gov These methods often involve the cyclization of appropriately substituted acyclic precursors. nih.gov The electronic properties of the selenophene ring can be tuned by the introduction of electron-donating or electron-withdrawing groups, which in turn influences the properties of the resulting dinitrile derivatives.

A notable example of a related substituted derivative is 3-amino-2,4-dicyano-5-(pyrrolidin-1-yl)selenophene, which has been reported to be a more potent antioxidant agent than ascorbic acid. tandfonline.com

Table 1: Examples of Substituted Selenophene Derivatives and Synthetic Approaches

| Derivative Class | Synthetic Precursors/Method | Key Features/Properties | Reference(s) |

| 3-Amino-2-nitroselenophenes | β-chloroacroleins, sodium selenide, bromonitromethane | One-pot, three-step synthesis | researchgate.net |

| 4-Bromo-3-benzyl-2,5-diarylselenophenes | Bromination of 3-benzyl-2,5-diarylselenophenes | Intermediate for further functionalization (e.g., Suzuki coupling) | mdpi.com |

| 3-Organochalcogen selenophenes | Electrophilic cyclization of (Z)-selenoenynes | Introduction of S, Se, or Te moieties at the 3-position | mdpi.comnih.gov |

| 3-Amino-2,4-dicyano-5-(pyrrolidin-1-yl)selenophene | Not specified | Potent antioxidant activity | tandfonline.com |

Fused Ring Systems Incorporating Selenophene-3,4-dicarbonitrile Motif (e.g., Selenopheno[3,2-d]pyrimidines)

The dinitrile functionality of selenophene-3,4-dicarbonitrile serves as a key synthon for the construction of fused heterocyclic systems. A prominent example is the synthesis of selenopheno[3,2-d]pyrimidines. These compounds are formed through the cyclization of a substituted aminodicyanoselenophene precursor.

A straightforward strategy involves a base-promoted cascade addition and cyclization sequence. For example, reacting an aminodicyanoselenophene with phenyl isothiocyanate, followed by S-alkylation, yields novel 7-cyano-4-imino-3-phenyl-6-(pyrrolidin-1-yl)-2-substituted-3,4-dihydroselenopheno[3,2-d]pyrimidines. tandfonline.com These fused pyrimidine (B1678525) derivatives have demonstrated significant free-radical scavenging activity against DPPH, with IC50 values ranging from 12.19 to 91.08 µM. tandfonline.com

Further chemical transformations can lead to more complex fused systems. For instance, selenopheno[3,2-d]pyrimidines can be converted into selenopheno[2,3-e] tandfonline.comresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine derivatives through acid-mediated cyclocondensation and Dimroth rearrangement. researchgate.net The versatility of the selenophenopyrimidine scaffold is highlighted by its exploration in various biological contexts, including as antiviral and antioxidant agents. researchgate.netjocpr.comnih.gov

Table 2: Research Findings on Selenopheno[3,2-d]pyrimidine Derivatives

| Compound Class | Synthesis Method | Key Findings | Reference(s) |

| 2-Alkyl-7-cyano-4-imino-3-phenyl-6-(pyrrolidin-1-yl)-3,4-dihydroselenopheno[3,2-d]pyrimidines | Base-promoted cascade addition/cyclization of aminodicyanoselenophene with phenyl isothiocyanate and alkyl halides. | Significant DPPH free radical scavenging activity (IC50: 12.19–91.08 µM). | tandfonline.com |

| Selenopheno[2,3-e] tandfonline.comresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidines | Acid-mediated cyclocondensation and Dimroth rearrangement of a hydrazinyl-selenopheno[3,2-d]pyrimidine precursor. | Synthesis of a novel tricyclic fused system. | researchgate.net |

| 1,3,4-Oxadiazolyl selenopheno[2,3-d]pyrimidines | Multi-step synthesis involving cyclization with substituted aromatic carboxylic acid hydrazides in POCl₃. | Evaluated for antiviral activity against Bluetongue Virus (BTV). | jocpr.com |

| 1,2,4-(Triazolo[3,4-b] researchgate.netresearchgate.netresearchgate.netthiadiazol-6-yl)selenopheno[2,3-d]pyrimidines | Synthesized from variously substituted anilines and benzoic acids. | Showed promising antioxidant, antibacterial, and antifungal activities. | nih.gov |

Selenadiazole Dicarbonitrile Analogs (e.g., 3,4-Dicyano-1,2,5-selenadiazole)

A significant structural analog of selenophene-3,4-dicarbonitrile is 3,4-dicyano-1,2,5-selenadiazole. In this compound, the selenophene ring is replaced by a 1,2,5-selenadiazole ring. This substitution results in a molecule with strong electron-accepting properties, making it a valuable component in materials science. mdpi.comuni-tuebingen.de

The synthesis of 1,2,5-selenadiazoles typically involves the reaction of ortho-diamines with selenium dioxide (SeO₂). mdpi.com For example, tandfonline.comresearchgate.netcyberleninka.ruselenadiazolo[3,4-c]pyridine-4,7-dicarbonitrile is prepared by the cyclization of 3,4-diaminopyridine-2,5-dicarbonitrile with selenium dioxide. researchgate.net

3,4-Dicyano-1,2,5-selenadiazole is known for its ability to form stable π-delocalized radical anions upon electrochemical reduction. acs.org It also participates in unique chemical reactions, such as forming a "hypervalent" complex with thiophenolate. acs.orgcardiff.ac.uk X-ray crystallographic analysis of this complex revealed a Se–S bond distance of 2.722 Å, which is intermediate between a covalent and a van der Waals interaction, indicating a strong donor-acceptor bond. acs.orgcardiff.ac.uk This compound and its fused derivatives are extensively used in the construction of photovoltaic materials due to their electron-deficient nature and ability to form ordered supramolecular structures through Se···N interactions. researchgate.netuni-tuebingen.de

Table 3: Properties and Reactions of 3,4-Dicyano-1,2,5-selenadiazole

| Property/Reaction | Description | Significance | Reference(s) |

| Synthesis | Reaction of 1,2-diaminoprecurors with selenium-containing reagents (e.g., SeO₂). | Standard method for forming the 1,2,5-selenadiazole ring. | mdpi.com |

| Electrochemical Reduction | Readily forms a long-lived, π-delocalized radical anion. | Potential for use in molecule-based conducting and magnetic materials. | acs.org |

| Hypercoordination | Reacts with thiophenolate (PhS⁻) to form a stable hypercoordinate complex at the selenium center. | A unique reactivity pattern not observed in its thiadiazole analog. | acs.orgcardiff.ac.uk |

| Cross-Cyclomerization | Reacts with phthalonitriles in the presence of BCl₃ to form subphthalocyanine (B1262678) analogues. | Creates complex macrocyclic structures for potential use in organic electronics. | cyberleninka.ru |

| Supramolecular Chemistry | Forms characteristic Se···N square motifs through chalcogen bonding. | Enables the formation of well-ordered structures for materials applications. | uni-tuebingen.de |

Synthesis and Properties of Selenophene Dinitrile Precursors and Intermediates

The synthesis of selenophene dinitriles relies on the availability of suitable precursors and the controlled formation of the selenophene ring. A variety of synthetic strategies have been developed to access the selenophene scaffold. mdpi.comnih.govresearchgate.net

One common approach is the intramolecular cyclization of an acyclic precursor that contains both the selenium atom and the carbon framework. nih.gov For example, (Z)-selenoenynes can undergo electrophilic cyclization to form 3-substituted selenophenes. mdpi.com Another powerful method is the reaction of 1,3-diynes with a selenium source. The reaction of diynes with dibutyl diselenide, promoted by an oxidizing agent like Oxone®, can lead to the formation of tetrasubstituted selenophenes. mdpi.com

A key intermediate for building fused systems like selenopheno[3,4-c]pyridines is 3,4-diaminopyridine-2,5-dicarbonitrile. This precursor is synthesized via the cyanation of 2,5-dibromo-3,4-diaminopyridine using copper cyanide in DMF. researchgate.netmdpi.com The resulting dicarbonitrile can then be cyclized to form the desired fused selenadiazole ring. researchgate.net

The synthesis of selenophene-2,5-dicarbonitrile, a positional isomer of the 3,4-dinitrile, can be achieved through a copper-catalyzed [2+2+1] cyclization of terminal alkynes with elemental selenium, showcasing a modern approach to forming these heterocyclic systems. smolecule.com The properties of these precursors and intermediates, such as their substitution patterns and reactivity, are crucial as they dictate the structure and potential applications of the final selenophene dinitrile products. researchgate.net

Table 4: Synthesis of Selenophene Dinitrile Precursors

| Precursor/Intermediate | Synthesis Method | Starting Materials | Target Compound Class | Reference(s) |

| Substituted Selenophenes | Fiesselmann's Reaction | β-chloroacrolein, sodium selenide, alkyl bromoacetate | 2,3,4-Trisubstituted selenophenes | researchgate.net |

| 3,4-Bis(butylselanyl)selenophenes | Oxone®-Promoted Cyclization | 1,3-Diynes, dibutyl diselenide | Tetrasubstituted selenophenes | mdpi.com |

| 3,4-Diaminopyridine-2,5-dicarbonitrile | Cyanation | 2,5-Dibromo-3,4-diaminopyridine, copper cyanide | Fused tandfonline.comresearchgate.netcyberleninka.ruselenadiazolo[3,4-c]pyridines | researchgate.netmdpi.com |

| Selenophene-2,5-dicarbonitrile | Copper-Catalyzed [2+2+1] Cyclization | Terminal alkynes, elemental selenium | Isomeric dinitrile selenophenes | smolecule.com |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

Future efforts will likely focus on:

One-Pot Syntheses: Developing multi-step reactions that can be carried out in a single reaction vessel, reducing the need for purification of intermediates and minimizing solvent waste. researchgate.net One-pot, four-step procedures for creating tetrasubstituted thiophenes and selenophenes have already shown promise. researchgate.net

Catalytic Methods: Employing catalysts to enable reactions under milder conditions and with greater selectivity is a cornerstone of green chemistry. nih.govkit.edu The use of copper-catalyzed cyclization reactions, for example, has been shown to be an efficient method for producing some selenophene (B38918) derivatives. smolecule.com

Renewable Starting Materials: Investigating the use of bio-based feedstocks to replace traditional petroleum-derived starting materials is a key aspect of sustainable chemistry. jocpr.com

Solvent-Free and Aqueous Conditions: Eliminating or replacing hazardous organic solvents with water or solvent-free reaction conditions is a major goal for green synthesis. jocpr.com

Exploration of Advanced Catalytic Applications

Organoselenium compounds, including selenophenes, have shown potential as catalysts in various chemical transformations. nih.gov The unique electronic nature of the selenium atom can influence the reactivity and selectivity of catalytic processes. inorganic-chemistry-and-catalysis.eu Future research in this area will likely explore the use of selenophene-3,4-dicarbonitrile and its derivatives in:

Photoredox Catalysis: The distinct optoelectronic properties of selenophene-containing molecules could be harnessed for light-driven chemical reactions, offering a more sustainable approach to synthesis.

Cross-Coupling Reactions: Selenophene derivatives can be used as building blocks in palladium or copper-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov

Asymmetric Catalysis: Designing chiral selenophene-based ligands for use in asymmetric catalysis could lead to the development of highly selective methods for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

Rational Design of Selenophene-3,4-dicarbonitrile Derivatives for Enhanced Material Performance

The ability to fine-tune the properties of materials at the molecular level is a key driver of innovation. By strategically modifying the core structure of selenophene-3,4-dicarbonitrile, researchers can create new materials with enhanced performance for specific applications. researchgate.net This involves a deep understanding of structure-property relationships. researchgate.net

Key areas of focus include:

Organic Electronics: The electron-deficient nature of the dicarbonitrile groups makes selenophene-3,4-dicarbonitrile a promising component for n-type organic semiconductors. smolecule.com By incorporating this unit into conjugated polymers, researchers aim to develop high-performance organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.govnih.gov

Low-Bandgap Polymers: The introduction of selenium into conjugated polymers can lower their bandgap, which is advantageous for applications in near-infrared photodetectors and other optoelectronic devices. researchgate.net

Side-Chain Engineering: Modifying the side chains attached to the selenophene ring can influence the material's solubility, morphology, and electronic properties. This is a critical strategy for optimizing the performance of polymer-based devices. researchgate.net

Deeper Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is becoming increasingly vital in materials science. ugr.es Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the electronic structure, stability, and reactivity of molecules like selenophene-3,4-dicarbonitrile. scirp.orgnih.gov

Future research will see a more profound integration of these approaches:

Predictive Modeling: Using computational tools to predict the properties of new selenophene derivatives before they are synthesized can save significant time and resources. core.ac.uk DFT calculations can help to understand the impact of different substituents on the electronic energy levels (HOMO and LUMO) and the resulting bandgap. rsc.org

Mechanism Elucidation: Computational studies can help to unravel the mechanisms of chemical reactions, providing a deeper understanding of how catalysts work and how to optimize reaction conditions. ethz.ch